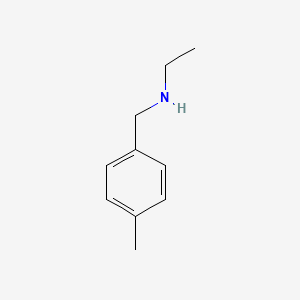

N-(4-Methylbenzyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMKHMUNQWEHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405873 | |

| Record name | N-(4-Methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-13-3 | |

| Record name | N-(4-Methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of N 4 Methylbenzyl Ethanamine

Strategies for N-Alkylation and Reductive Amination in Benzylamine (B48309) Synthesis

N-alkylation and reductive amination are two of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds in amine synthesis. researchgate.net These strategies offer direct and indirect pathways to access secondary amines like N-(4-Methylbenzyl)ethanamine from simple carbonyl and amine precursors.

Direct reductive amination, also known as reductive alkylation, is a one-pot procedure that combines a carbonyl compound and an amine with a reducing agent. sciforum.netlibretexts.org In the synthesis of this compound, this involves the reaction of 4-methylbenzaldehyde (B123495) with ethylamine (B1201723) in the presence of a suitable reductant. The reaction proceeds through the in-situ formation of an N-(4-methylbenzylidene)ethanamine intermediate, which is immediately reduced to the target secondary amine without being isolated. libretexts.org This approach offers significant advantages in terms of operational simplicity and time efficiency.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being classic choices due to their tolerance of the mildly acidic conditions often used to promote imine formation. libretexts.org More recently, catalytic hydrogenation using H₂ gas with a metal catalyst has become a preferred green alternative. Another approach involves transfer hydrogenation, using hydrogen donors like formic acid or isopropanol. organic-chemistry.org The choice of reducing system can significantly impact the reaction's efficiency and substrate scope. For instance, a system of NaBH₄ with a cation exchange resin has been shown to be effective for the reductive amination of various aldehydes, including 4-methylbenzaldehyde, with different anilines, achieving high yields at room temperature. redalyc.org

Comparative Data for Direct Reductive Amination Systems

| Reducing System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| H₂ / Metal Catalyst (e.g., Pd/C, Raney Ni) | Aldehydes, Ketones, Primary/Secondary Amines | Atom economical, clean (water is the only byproduct), catalyst is recyclable. acs.org | acs.orgd-nb.info |

| NaBH₃CN / Mild Acid | Aldehydes, Ketones, Primary/Secondary Amines | Selective for imine reduction over carbonyls, tolerant of various functional groups. libretexts.org | libretexts.org |

| NaBH(OAc)₃ | Aldehydes, Ketones (especially for less reactive amines) | Mild, non-toxic, effective for a wide range of substrates. | organic-chemistry.org |

| NaBH₄ / DOWEX® Resin | Aldehydes and Anilines | High yields, short reaction times, easy work-up. redalyc.org | redalyc.org |

| Lithium / Arene Catalyst (e.g., DTBB) | Aromatic and Aliphatic Aldehydes | Mild conditions, avoids acid additives. sciforum.net | sciforum.net |

Indirect alkylation involves a two-step sequence: the formation and isolation of the imine intermediate, followed by its reduction. d-nb.info For this compound, this pathway begins with the condensation of 4-methylbenzaldehyde and ethylamine to yield N-(4-methylbenzylidene)ethanamine. This reaction is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus or a dehydrating agent.

The isolated imine is then reduced to the final secondary amine in a separate step. This approach allows for the purification of the intermediate, which can lead to a cleaner final product. A variety of reducing agents can be used for this step, including sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or catalytic hydrogenation. A patented process for preparing N-benzylamines describes the formation of the imine in a water-miscible solvent like methanol (B129727), followed by hydrogenation with a palladium-on-carbon (Pd/C) catalyst without the removal of the water of reaction. google.comgoogle.com This modified indirect pathway simplifies the procedure by removing the need for a separate water-removal step. google.com

Two-Step Synthesis via Imine Intermediate

| Step | Reaction | Typical Conditions | Reference |

|---|---|---|---|

| 1. Imine Formation | 4-Methylbenzaldehyde + Ethylamine → N-(4-methylbenzylidene)ethanamine + H₂O | Toluene, Dean-Stark trap; or Methanol, 24°C. google.com | google.com |

| 2. Imine Reduction | N-(4-methylbenzylidene)ethanamine + [H] → this compound | H₂ (1 atm), Pd/C, Methanol; or NaBH₄, Ethanol. d-nb.infogoogle.com | d-nb.infogoogle.com |

Catalytic Systems for Efficient Amine Formation

The choice of catalyst is critical for achieving high efficiency, selectivity, and sustainability in amine synthesis. Transition metals such as palladium, nickel, and iron have emerged as particularly effective catalysts for these transformations, each offering unique advantages.

Palladium catalysts, particularly palladium on an activated carbon support (Pd/C), are highly effective for the hydrogenation of imines and nitriles, making them a staple in both direct and indirect reductive amination pathways. researchgate.net These catalysts are valued for their high catalytic efficiency, selectivity, and ability to operate under mild conditions of temperature and pressure. chemrxiv.org In the synthesis of N-benzyl-1-(4-methylphenyl)ethylamine, a related secondary amine, Pd/C is used to hydrogenate the crude imine mixture at atmospheric pressure. google.com

A prominent strategy employing palladium catalysts is the "borrowing hydrogen" (or hydrogen transfer) methodology. researchgate.netchemrxiv.org This process allows for the N-alkylation of an amine using an alcohol as the alkylating agent, generating water as the sole byproduct. chemrxiv.org In this tandem reaction, the palladium catalyst first facilitates the dehydrogenation of the alcohol (e.g., 4-methylbenzyl alcohol) to the corresponding aldehyde in-situ. This aldehyde then condenses with the amine (ethylamine) to form the imine, which is subsequently reduced by the hydrogen "borrowed" in the initial step, all mediated by the same catalyst. chemrxiv.org

Performance of Palladium Catalysts in N-Alkylation

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd/C | Reductive Amination (Imine Hydrogenation) | Highly efficient, reusable, operates at mild conditions (e.g., room temp, 1 atm H₂). acs.orggoogle.com | acs.orggoogle.com |

| Pd/TiO₂ | Photocatalytic N-Alkylation with Alcohols | Utilizes light energy, room temperature reactions, excellent reusability. chemrxiv.org | chemrxiv.org |

| Pd@[nBu₄N][Br] | N-Alkylation with Alcohols (Borrowing Hydrogen) | Simple nanoparticle generation, additive-free, cascade reaction. nih.gov | nih.gov |

| PdZn/Al₂O₃ | N-Alkylation of Amines | Good conversion and very high selectivity compared to other Pd-based intermetallic catalysts. chemrxiv.org | chemrxiv.org |

Nickel catalysts represent a cost-effective and earth-abundant alternative to precious metals like palladium for reductive amination. researchgate.net Both heterogeneous and homogeneous nickel systems have been developed.

Heterogeneous nickel catalysts , such as Raney nickel and nickel nanoparticles supported on materials like alumina (B75360) (Al₂O₃) or zeolite, are widely used. d-nb.inforesearchgate.netencyclopedia.pub Raney nickel was famously used in the reduction of an imine intermediate during the synthesis of amphetamine. d-nb.info Supported nickel catalysts are attractive due to their favorable price-to-performance ratio, ease of separation from the reaction mixture, and reusability. researchgate.net Ni/Al₂O₃ has been identified as a superior heterogeneous catalyst for the amination of alcohols via a hydrogen transfer mechanism, outperforming other metals like copper and cobalt. encyclopedia.pubacs.org

Homogeneous nickel catalysts for reductive amination are less common but represent an active area of research. rsc.org A significant challenge is the potential for catalyst deactivation through the formation of stable Werner-type complexes with the amine. Furthermore, side reactions such as over-alkylation to tertiary amines or reduction of the starting aldehyde to an alcohol can occur. rsc.org Despite these hurdles, specific Ni-based complexes, such as a Ni-triphos system, have been successfully developed for the selective synthesis of primary amines from carbonyls and ammonia (B1221849), demonstrating the potential for designing highly active and selective homogeneous nickel catalysts. rsc.org

Comparison of Nickel Catalyst Systems

| Catalyst Type | Example | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Heterogeneous | Raney Ni, Ni/Al₂O₃, Ni/H-mZSM-5 | Cost-effective, robust, easily separable, reusable. researchgate.netencyclopedia.pub | May require higher temperatures/pressures than precious metals. | researchgate.netencyclopedia.pubencyclopedia.pub |

| Homogeneous | Ni-triphos complexes, Ni(dppe)Cl₂ | High activity and selectivity under milder conditions, tunable ligand environment. rsc.org | Catalyst deactivation by amines, difficult separation, potential for side reactions. rsc.org | rsc.orgorganic-chemistry.org |

In contrast to synthesis, iron catalysts have been effectively employed in the dehydrogenation of amines, which is the reverse of reductive amination. rsc.org This process converts a secondary amine like this compound into its corresponding imine, N-(4-methylbenzylidene)ethanamine, with the release of molecular hydrogen. This transformation is significant for applications in hydrogen storage and for synthetic routes that may require an imine intermediate. rsc.org

Mechanistic studies on the dehydrogenation of a structurally similar amine, 4-methoxy-N-(4-methylbenzyl)aniline, using (cyclopentadienone)iron carbonyl complexes have provided significant insights. acs.orgdiva-portal.org The reaction is not a direct hydrogen abstraction but proceeds through a stepwise mechanism. Initially, the amine coordinates to the iron center to form a stable iron-amine complex, which has been isolated and characterized. acs.orgdiva-portal.org This intermediate then undergoes a formal β-hydride elimination, which kinetic isotope effect (KIE) studies have shown to be the rate-determining step. acs.org This involves the transfer of a hydride from the amine's alpha-carbon to the iron center, forming an iron hydride and an iminium ion intermediate. A subsequent rapid proton transfer completes the catalytic cycle. diva-portal.org

Mechanistic Details of Iron-Catalyzed Amine Dehydrogenation

| Mechanistic Step | Description | Key Intermediate/State | Supporting Evidence | Reference |

|---|---|---|---|---|

| 1. Amine Coordination | The amine substrate coordinates to the (cyclopentadienone)iron carbonyl catalyst. | Iron-amine complex | Isolation and characterization by NMR and X-ray crystallography. acs.org | acs.orgdiva-portal.org |

| 2. Hydride Transfer | Transfer of a hydride (H⁻) from the amine's α-carbon to the iron center. | Transition state for β-hydride elimination | Rate-determining step, confirmed by large Kinetic Isotope Effects (KIEs). acs.org | acs.org |

| 3. Intermediate Formation | Generation of an iron hydride and an iminium ion intermediate. | [Fe]-H and R-N⁺=CR'₂ | Inferred from products and DFT calculations. diva-portal.org | diva-portal.org |

| 4. Proton Transfer | A proton (H⁺) is transferred from the iminium intermediate, regenerating the catalyst and forming the imine product. | Imine and regenerated catalyst | DFT calculations support this final step. diva-portal.org | diva-portal.org |

Titanium-Catalyzed Hydroamination Reactions

Titanium-catalyzed hydroamination has emerged as a powerful, atom-efficient method for the synthesis of amines and their precursors. nih.govresearchgate.net This methodology is particularly effective for the anti-Markovnikov addition of amines to alkynes, leading to the formation of enamines or imines, which can be subsequently reduced to the desired saturated amines. researchgate.net The synthesis of this compound precursors can be achieved through the hydroamination of an appropriate alkyne with 4-methylbenzylamine.

Catalyst systems such as Cp₂TiMe₂ and [Ti(NMe₂)₂(IndMe₂)₂] have proven effective for the intermolecular hydroamination of both terminal and internal alkynes with primary amines, including benzylamines. researchgate.netthieme-connect.de The reactions typically proceed at elevated temperatures (100-115 °C) and require a catalyst loading of 2-6 mol %. researchgate.net For instance, the reaction of benzylamine with an internal alkyne like 3-hexyne, catalyzed by Cp₂TiMe₂, proceeds to completion within 24 hours. researchgate.net The resulting imine can then be reduced using reagents like zinc-modified sodium cyanoborohydride to yield the corresponding secondary amine. researchgate.net This two-step, one-pot procedure provides a direct route to N-alkylated benzylamines.

The general applicability of this method allows for the synthesis of a diverse range of substituted amines. thieme-connect.de Research has demonstrated that titanium catalysts can facilitate the hydroamination of various alkynes with a series of primary amines, including substituted benzylamines. researchgate.net The regioselectivity of the addition is a key feature, with terminal alkynes typically yielding the anti-Markovnikov product with high selectivity. researchgate.net The resulting enamines, particularly those derived from conjugated systems, are often stable and can be isolated. nih.gov The incorporation of nitrogen into π-conjugated systems through this method has been explored for creating novel electronic materials. nih.govubc.ca

| Amine Substrate | Alkyne Substrate | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Diphenylacetylene | Cp₂TiMe₂ (2.0-6.0 mol %) | 114 °C, 24 h | Imine (precursor) | Excellent (after reduction) | researchgate.net |

| n-Hexylamine | 3-Hexyne | Cp₂TiMe₂ (2.0-6.0 mol %) | 114 °C, <24 h | Imine (precursor) | Excellent (after reduction) | researchgate.net |

| p-Methoxybenzylamine | 4-Octyne | Cp*₂TiMe₂ (2.0-6.0 mol %) | 114 °C, <24 h | Imine (precursor) | Excellent (after reduction) | researchgate.net |

| Aniline | 1,5-Diyne | Titanium Catalyst | - | Pyrrole | High | thieme-connect.de |

Stereoselective Synthesis and Chiral Control in Analogues

The synthesis of chiral amines, including analogues of this compound, is of significant interest in medicinal chemistry and materials science. d-nb.info Stereoselective methods are crucial for obtaining enantiomerically pure compounds, which often exhibit distinct biological activities. d-nb.infod-nb.info Reductive amination of prochiral ketones and the reduction of chiral imines are primary strategies for achieving chiral control. d-nb.infolibretexts.orgresearchgate.net

One successful approach involves the asymmetric reductive amination of a ketone with an amine, such as 4-methylbenzylamine, in the presence of a chiral catalyst. d-nb.inforesearchgate.net For example, the reaction of a ketone with an amine forms an imine intermediate in situ, which is then asymmetrically reduced. libretexts.org Homogeneous catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands like (R,R)-Me-DuPhos or (S)-BINAP, have been used for the highly enantioselective hydrogenation of enamides, which are precursors to chiral amines. d-nb.info

Another strategy employs chiral auxiliaries. A chiral amine, such as (R)-phenylethylamine, can be condensed with a carbonyl compound to form a chiral imine. d-nb.infomdpi.com Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the chiral auxiliary, yields the desired chiral amine. mdpi.com For instance, the nucleophilic addition of organometallic reagents to chiral imines derived from glyoxalate and (R)-phenylethylamine has been used to synthesize conformationally restricted α-amino acids. d-nb.info

The development of biocatalysts, such as imine reductases (IREDs), also offers a powerful route to chiral amines. These enzymes can catalyze the reductive amination of a wide range of ketones and aldehydes with high enantioselectivity under mild reaction conditions. researchgate.net

| Method | Key Reagents/Catalysts | Substrate Example | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | [Ir(cod)Cl]₂, Chiral Ligands (e.g., PPF-P(3,5-xyl)₂) | 2-Methyl-5-ethyl-aniline + Methoxyacetone | Chiral Secondary Amine | High enantioselectivity (e.g., 76-78% ee) | researchgate.net |

| Asymmetric Enamide Hydrogenation | Rh[Me-DUPHOS] or Ru-(S)-BINAP | Acyclic Enamides | Chiral Amine | Excellent enantioselectivity (>95-99% ee) | d-nb.info |

| Chiral Auxiliary Approach | (R)-phenylethylamine | Glyoxalate + Cyclopentadiene | Chiral α-Amino Acid Analogue | Diastereoselective hetero-Diels-Alder reaction | d-nb.info |

| Addition to Chiral Imines | Ethyl phenylphosphinate | Chiral N-sulfinylimines | α-Amino-C-phosphinates | Good diastereoselectivity | mdpi.com |

Elucidation of Reaction Mechanisms and Kinetic Profiles in Amine Synthesis

Understanding the reaction mechanisms and kinetic profiles of amine synthesis is fundamental to optimizing reaction conditions and developing more efficient catalysts. ijrpr.comacs.org Various techniques, including kinetic studies, isotope labeling experiments, and in situ spectroscopic monitoring, are employed to probe the intricate pathways of these transformations. acs.orgnih.gov

For the synthesis of N-substituted benzylamines, mechanisms often involve the formation of an imine or enamine intermediate. libretexts.orgnih.gov In the case of direct C-H alkylation of benzylic amines catalyzed by Rh(I), mechanistic studies have revealed that the reaction proceeds not through a direct C(sp³)–H activation, but via an imine intermediate, which then undergoes C(sp²)–H activation. acs.orgnih.gov Kinetic isotope effect (KIE) studies showed a primary KIE at the benzylic C-H position, indicating that C-H bond breaking is involved in the rate-determining step. acs.orgnih.gov Time-course analysis confirmed that the imine intermediate is formed before the final alkylated amine product. nih.gov

In transition-metal-catalyzed N-alkylation of amines with alcohols, a common mechanism involves the initial oxidation of the alcohol to an aldehyde by the metal catalyst, generating a metal-hydride species. acs.org The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to afford the N-alkylated amine, regenerating the catalyst. acs.org Kinetic studies on an iridium-catalyzed system showed the reaction to be zero order in the concentrations of the alcohol and amine, suggesting that the coordination of the imine intermediate to the iridium hydride is the rate-determining step. acs.org

Kinetic profiles, often obtained through methods like NMR spectroscopy or gas chromatography, track the concentration of reactants, intermediates, and products over time. researchgate.netresearchgate.net These profiles are crucial for determining reaction rates and understanding the influence of various parameters, such as catalyst loading, temperature, and substrate electronics. researchgate.nettandfonline.com For instance, kinetic studies of photocatalytic imine formation from benzylic amines showed a dependence on the hydrophilicity of the substrate, which can affect the diffusion and accessibility of the reactants to the catalyst's active sites. researchgate.net

| Reaction Type | Catalyst System | Key Mechanistic Finding | Experimental Evidence | Reference |

|---|---|---|---|---|

| Direct C-H Alkylation of Benzylic Amines | Rh(I) Complex | Proceeds via C(sp²)-H activation of an imine intermediate. | Primary KIE of 4.3 at benzylic C-H; detection of imine intermediate. | acs.orgnih.gov |

| N-Alkylation of Amines with Alcohols | Iridium Complex | Rate-determining step is the coordination of the imine to the Ir-H species. | Zero-order kinetics for alcohol and amine; Hammett studies. | acs.org |

| Amine Activation by a Pd(II) Center | Zwitterionic Palladium Complex | β-hydride elimination is the rate-limiting step. | Large kinetic deuterium (B1214612) isotope effect observed. | nih.gov |

| Photocatalytic Imine Formation | Polymeric Nanoparticles | Reaction rate depends on substrate hydrophilicity. | Kinetic profiles measured by GC show different rates for substrates with varying log P values. | researchgate.net |

Comprehensive Spectroscopic Characterization and Structural Elucidation of N 4 Methylbenzyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) offers detailed insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For N-(4-Methylbenzyl)ethanamine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the p-tolyl group, the benzylic protons, the ethyl group protons, and the amine proton.

A representative analysis of the ¹H NMR spectrum of a related compound, N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine, reveals distinct chemical shifts that aid in structural assignment. oslomet.no For instance, aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), while aliphatic protons appear in the upfield region. The integration of these signals provides the ratio of protons in each unique environment.

Interactive Table: Representative ¹H NMR Data for a Benzylamine (B48309) Derivative

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet (m) |

| Benzylic CH₂ | 3.5 - 3.8 | Singlet (s) or Doublet (d) |

| N-CH₂ (Ethyl) | 2.5 - 2.8 | Quartet (q) |

| CH₃ (Ethyl) | 1.0 - 1.3 | Triplet (t) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. oregonstate.edu Aromatic carbons typically appear in the δ 120-140 ppm range, while the benzylic carbon and the carbons of the ethyl group resonate at higher field strengths. The signal for the methyl group on the aromatic ring is found at an even higher field.

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (δ, ppm) Range |

|---|---|

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 128 - 130 |

| Benzylic CH₂ | 50 - 55 |

| N-CH₂ (Ethyl) | 45 - 50 |

| Ar-CH₃ | 20 - 22 |

Note: These are approximate ranges and can be influenced by the solvent and substitution patterns.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, particularly those with stereocenters or restricted bond rotation, advanced NMR techniques are employed to elucidate their three-dimensional structure. numberanalytics.com

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is crucial for determining stereochemistry. numberanalytics.com For instance, the observation of a NOE between specific protons can confirm their cis or trans relationship across a bond or ring system.

Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are two-dimensional NMR experiments that reveal scalar coupling networks between protons (COSY) and direct one-bond correlations between protons and carbons (HSQC). numberanalytics.com These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. ipb.pt The study of hindered rotation in protonated benzylamines has also been investigated using NMR to understand conformational dynamics. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. gcms.cz In the context of this compound, GC-MS analysis allows for the determination of its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Furthermore, characteristic fragment ions would be observed due to the cleavage of specific bonds. A common fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted benzyl (B1604629) cation (m/z 105 for the 4-methylbenzyl fragment). The iminium ion resulting from the cleavage of the bond alpha to the nitrogen is also a characteristic fragment. The analysis of designer stimulants by GC-MS often reveals similar fragmentation patterns, highlighting the importance of this technique in identifying related compounds. umich.eduoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds and for the analysis of complex mixtures. leeder-analytical.com This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. leeder-analytical.com

In the analysis of derivatives of this compound, LC-MS can be used to separate the compound of interest from impurities or other components in a mixture. nih.gov The use of soft ionization techniques, such as electrospray ionization (ESI), typically results in the observation of the protonated molecule ([M+H]⁺), providing clear molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule to induce fragmentation and obtain structural information, which is particularly useful for the unequivocal identification of compounds in complex matrices. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the molecular mass of a compound. researchgate.net This method provides high mass accuracy and resolution, allowing for the unequivocal identification of elemental compositions. researchgate.net For this compound (C₁₀H₁₅N), the theoretical exact mass is a fundamental property derived from its molecular formula.

The monoisotopic mass of this compound is calculated to be 149.12045 Da. uni.lu HRMS analysis, typically coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), can experimentally verify this mass with a high degree of accuracy, often within a few parts per million (ppm). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In practice, HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, are employed. nih.gov When analyzing this compound, the molecule is first ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The instrument then measures the mass-to-charge ratio (m/z) of this ion. For the protonated molecule of this compound, the predicted m/z value is 150.12773. uni.lu

The high resolving power of HRMS also allows for the study of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. nih.gov By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, detailed structural information can be obtained, further confirming the identity of the compound.

Table 1: Predicted m/z Values for Adducts of this compound This table is interactive. You can sort and filter the data.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 150.12773 |

| [M+Na]⁺ | 172.10967 |

| [M-H]⁻ | 148.11317 |

| [M+NH₄]⁺ | 167.15427 |

| [M+K]⁺ | 188.08361 |

| [M+H-H₂O]⁺ | 132.11771 |

| [M+HCOO]⁻ | 194.11865 |

| [M+CH₃COO]⁻ | 208.13430 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is invaluable for identifying functional groups. researchgate.net

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

N-H Vibrations: As a secondary amine, this compound has one N-H bond. This will typically result in a single, moderately intense absorption band in the region of 3300-3500 cm⁻¹. utdallas.edu The presence of hydrogen bonding can cause this peak to broaden. docbrown.infostackexchange.com Additionally, an N-H bending vibration is expected in the range of 1550-1650 cm⁻¹. docbrown.info

C-H Vibrations: The spectrum will show multiple C-H stretching vibrations. Aromatic C-H stretches from the p-substituted benzene (B151609) ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and benzyl methylene (B1212753) groups will be observed just below 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. docbrown.info

Aromatic C=C Vibrations: The benzene ring will give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane bending vibrations for the para-substituted ring are also expected at lower wavenumbers.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains complex and unique patterns of vibrations that are characteristic of the entire molecule, allowing for definitive identification when compared to a reference spectrum.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability.

For this compound, the Raman spectrum would likely show strong signals for the symmetric vibrations of the benzene ring and the C-C backbone, which are often weak in the IR spectrum. The N-H and C-H stretching vibrations would also be present. A study on the related compound 1-(p-Tolyl)ethylamine, which shares the p-methylbenzyl moiety, utilized FT-Raman spectroscopy for its characterization. nih.gov

Table 2: Expected IR Absorption Ranges for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Secondary Amine | N-H Bend | 1550 - 1650 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | < 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

Data compiled from general spectroscopic principles. utdallas.edudocbrown.info

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, which may exist as a crystalline solid or be converted into a crystalline salt (e.g., hydrochloride), single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org

In the absence of a suitable single crystal, Powder X-ray Diffraction (PXRD) can be utilized. americanpharmaceuticalreview.com PXRD is particularly useful for identifying the crystalline form (polymorph) of a substance and can be used for quantitative analysis. americanpharmaceuticalreview.com While less detailed than single-crystal XRD, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid. rsc.org

For a molecule like this compound, a key feature of its crystal structure would be the nature of the hydrogen bonding involving the secondary amine group. In the crystal lattice of a related chiral molecule, (R)-(+)-1-(4-Methylphenyl)ethylamine, a significant hydrogen bond was observed, playing a crucial role in stabilizing the molecular packing. chemicalbook.com Similar interactions would be expected to influence the crystal structure of this compound.

Advanced Chromatographic Methods for Analytical Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable organic compounds. scioninstruments.com In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The Flame Ionization Detector (FID) then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. chromatographyonline.com

This compound, with a predicted boiling point, is suitable for GC analysis. GC-FID would be an effective method for determining its purity by separating it from any starting materials, byproducts, or residual solvents from its synthesis. The area of the peak corresponding to this compound in the resulting chromatogram would be proportional to its concentration, allowing for quantitative analysis. scioninstruments.com Generic GC-FID methods have been developed for the quantitation of a wide range of volatile amines in pharmaceutical and chemical samples, demonstrating the utility of this technique for amine-containing compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. pharmafocusasia.com Separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a reversed-phase HPLC method would likely be employed. This typically involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape for basic compounds like amines. scribd.com Detection is commonly achieved using a UV detector, as the benzene ring in this compound will absorb UV light.

HPLC is widely used for the analysis of N-benzyl phenethylamine (B48288) derivatives. nih.govnih.gov The technique is crucial for purity assessment, quantitative analysis, and can also be adapted for preparative separations to purify the compound.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. pharmafocusasia.comneliti.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times. ijsrtjournal.comresearchgate.net The UPLC system is designed to operate at much higher pressures (up to 15,000 psi) to effectively pump the mobile phase through the densely packed column. pharmafocusasia.com

The analysis of this compound and its derivatives by UPLC would offer several advantages over HPLC, including reduced solvent consumption and increased sample throughput. researchgate.nethumanjournals.com UPLC systems, often coupled with mass spectrometry (UPLC-MS), provide a powerful tool for the rapid and sensitive analysis of complex mixtures, making it an ideal technique for metabolic studies or the detection of trace-level impurities. nih.govresearchgate.net The enhanced separation efficiency of UPLC can resolve closely related impurities that might co-elute in an HPLC analysis. researchgate.net

Table 3: Comparison of Chromatographic Techniques for this compound Analysis This table is interactive. You can sort and filter the data.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Key Advantages for this compound |

|---|---|---|---|---|

| GC-FID | Separation of volatile compounds in the gas phase | Coated capillary column (e.g., CP-Volamine) | Inert gas (e.g., He, H₂) | Robust, quantitative for volatile amines, good for purity assessment. scioninstruments.comresearchgate.net |

| HPLC | Separation in the liquid phase based on partitioning | C8 or C18 silica | Acetonitrile/Methanol and water mixture | Versatile, widely applicable, suitable for purity and quantitative analysis. nih.govnih.gov |

| UPLC | HPLC with sub-2 µm particles for higher efficiency | Sub-2 µm C18 (e.g., BEH) | Acetonitrile/Methanol and water mixture | Faster analysis, higher resolution, greater sensitivity, reduced solvent use. pharmafocusasia.comijsrtjournal.com |

Chemical Derivatization Strategies for Enhanced Analytical and Research Applications

Methodologies for Amine Functional Group Modification

The secondary amine functional group in N-(4-Methylbenzyl)ethanamine is a prime target for various derivatization reactions. These modifications are designed to protect the active hydrogen, reduce polarity, and increase steric bulk or introduce specific detectable moieties. Common strategies include acylation, silylation, and alkylation. researchgate.net

Acylation is one of the most prevalent methods for derivatizing primary and secondary amines. researchgate.net It involves the reaction of the amine with an acylating agent, such as an acid anhydride or an acyl chloride, to form a stable amide. This transformation significantly decreases the polarity and basicity of the amine, leading to improved chromatographic peak shape and thermal stability. jfda-online.com Fluorinated anhydrides, like Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), are frequently used as they produce highly volatile derivatives that are particularly suitable for Gas Chromatography (GC) analysis with sensitive electron-capture detection (ECD). jfda-online.comcore.ac.uk

Silylation involves replacing the active hydrogen of the amine with a trialkylsilyl group, most commonly a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. nih.gov The resulting silylated amines are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. sigmaaldrich.com The reactivity for silylation is generally higher for primary amines than for secondary amines, sometimes necessitating catalysts or elevated temperatures to ensure the reaction goes to completion. sigmaaldrich.com

Alkylation and Carbamate Formation are other effective strategies. Alkylation introduces an alkyl group, while reaction with chloroformates, such as propyl chloroformate or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), yields stable carbamate derivatives. phenomenex.comrsc.org FMOC-Cl is particularly valuable as it introduces a highly fluorescent fluorenyl group, dramatically enhancing detection sensitivity in High-Performance Liquid Chromatography (HPLC) with fluorescence detection. rsc.orgthermofisher.com

The table below summarizes common derivatization reagents and their application for secondary amines.

| Derivatization Method | Reagent Class | Example Reagent | Resulting Derivative | Key Advantages |

| Acylation | Acid Anhydride | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Increases volatility; enhances GC-ECD sensitivity. jfda-online.com |

| Silylation | Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Increases volatility and thermal stability for GC. nih.gov |

| Carbamate Formation | Chloroformate | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | FMOC-carbamate | Adds a fluorophore for sensitive HPLC-FLD detection. thermofisher.com |

| Acylation | Acyl Chloride | Benzoyl Chloride | Benzamide | Forms stable derivatives; adds a UV chromophore for HPLC-UV. rsc.orglibretexts.org |

Application of Chiral Derivatization Reagents for Enantiomeric Resolution

This compound is an achiral molecule and therefore does not exist as enantiomers. However, the secondary amine functional group it possesses is a common reaction site for Chiral Derivatizing Agents (CDAs). This methodology is essential for the analysis of chiral secondary amines, where the goal is to determine the enantiomeric purity or resolve a racemic mixture.

The principle involves reacting the racemic amine with a single, pure enantiomer of a CDA. acs.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, the resulting diastereomers possess different properties and can be separated and quantified using standard achiral chromatographic techniques (e.g., GC or HPLC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. jfda-online.comacs.org

A widely used CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. acs.orgudel.edu Reaction of a racemic amine with, for example, (R)-MTPA-Cl produces two diastereomeric amides, (R,R) and (R,S). These diastereomers will exhibit different retention times on a standard chromatography column and distinct chemical shifts in their NMR spectra, allowing for quantification of the original enantiomeric ratio. acs.orgresearchgate.net

Other notable CDAs for amines include:

(S)-(-)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC) : Forms diastereomeric amides suitable for GC separation on achiral columns. jfda-online.com

Menthyl chloroformate : Reacts with amines to form diastereomeric carbamates that can be resolved by GC. researchgate.net

(R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) : A newer agent used to create diastereomers distinguishable by 19F NMR spectroscopy. rsc.org

The successful application of this technique requires the derivatization reaction to proceed to completion (or near completion) to ensure that the measured ratio of diastereomers accurately reflects the initial ratio of enantiomers without kinetic resolution bias. udel.edu

Impact of Derivatization on Chromatographic Performance and Detection Sensitivity

Unaltered secondary amines like this compound often exhibit poor chromatographic behavior due to their polarity and basicity. nih.govmdpi.com The lone pair of electrons on the nitrogen can interact strongly with active sites (e.g., free silanol groups) on silica-based GC columns or HPLC packing materials, leading to undesirable effects such as peak tailing, poor resolution, and irreversible adsorption. jfda-online.com Derivatization is a powerful tool to mitigate these issues and significantly improve analytical performance.

For Gas Chromatography (GC): The primary goals of derivatization are to increase volatility and thermal stability. Amines are relatively non-volatile due to hydrogen bonding. Converting the N-H group to an N-acyl or N-silyl derivative disrupts this hydrogen bonding, lowers the boiling point, and makes the analyte more suitable for vaporization in the GC inlet without decomposition. researchgate.netnih.gov This results in sharper, more symmetrical peaks and lower detection limits. jfda-online.com

For High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, polar amines may have poor retention and elute too quickly from the nonpolar stationary phase. mdpi.com Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation. libretexts.org Furthermore, derivatization is a key strategy for enhancing detection sensitivity. By attaching a moiety with strong ultraviolet (UV) absorbance (a chromophore) or fluorescence (a fluorophore), the analyte's response to UV or fluorescence detectors can be amplified by several orders of magnitude. thermofisher.com Reagents like benzoyl chloride add a UV-active group, while dansyl chloride and FMOC-Cl add highly fluorescent groups. rsc.orglibretexts.org

The following table compares the expected chromatographic properties of this compound before and after derivatization with Trifluoroacetic Anhydride (TFAA).

| Property | Underivatized Amine | TFAA-Derivatized Amide | Rationale for Improvement |

| Volatility (for GC) | Low | High | Elimination of N-H hydrogen bonding increases vapor pressure. nih.gov |

| Thermal Stability (for GC) | Moderate | High | The amide bond is generally more stable at high temperatures than the free amine. jfda-online.com |

| Peak Shape | Often shows tailing | Symmetrical, sharp | Reduced interaction with active sites on the column. jfda-online.com |

| Retention (Reversed-Phase HPLC) | Low | Increased | The derivative is less polar and more hydrophobic, increasing interaction with the stationary phase. libretexts.org |

| Detection Sensitivity (GC-ECD) | Low | Very High | The trifluoroacetyl group is strongly electron-capturing. jfda-online.com |

| Detection Sensitivity (HPLC-UV/FLD) | Low (no strong chromophore) | Depends on Reagent | Derivatization can add a chromophore/fluorophore (e.g., using FMOC-Cl). thermofisher.com |

Derivatization for Spectroscopic Characterization Enhancement

Derivatization not only improves separation but also enhances characterization by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): The fragmentation pattern of an underivatized aliphatic amine in MS is typically dominated by α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen), which can sometimes be ambiguous for structural isomers. whitman.edulibretexts.org While the molecular ion peak for an amine is typically an odd number (the "nitrogen rule"), it may be weak or absent. whitman.edu Derivatization introduces a new functional group that directs the fragmentation process, often yielding more predictable and structurally informative fragment ions. nih.gov For instance, the mass spectrum of an acylated amine will show characteristic fragments corresponding to the acyl group and the loss of that group, which helps confirm the identity and structure of the original amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal for the N-H proton of a secondary amine can be broad and its chemical shift is highly dependent on concentration and solvent, making it less reliable for characterization. libretexts.orgoregonstate.edu After derivatization to an amide, the N-H proton signal often sharpens and its chemical environment becomes more defined.

The most powerful application in NMR is for determining enantiomeric purity after using a chiral derivatizing agent (CDA), as discussed in section 4.2. When a racemic chiral amine is converted into a mixture of diastereomers, the protons (and other nuclei like ¹³C or ¹⁹F) in the two diastereomers are in chemically non-equivalent environments. rsc.orgnih.gov This non-equivalence results in separate, distinct signals in the NMR spectrum for each diastereomer. acs.org For example, in the ¹H NMR spectrum of an MTPA-amide, the signals for protons near the newly formed stereocenter will appear as two separate sets of peaks. The enantiomeric excess (ee) of the original amine can then be calculated by integrating the areas of these corresponding signals. udel.edu This method provides a direct and accurate measure of enantiomeric purity without requiring chromatographic separation of the diastereomers.

Exploration of Biological Activities and Pharmacological Profiles of N 4 Methylbenzyl Ethanamine Analogues

In Vitro Biological Screening Assays

In vitro screening assays are fundamental in determining the potential biological activities of novel compounds. For N-(4-Methylbenzyl)ethanamine analogues, these assays have been crucial in identifying their antimicrobial, antifungal, anti-inflammatory, and immunomodulatory properties.

Antimicrobial and Antifungal Activity Assessment

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Analogues of this compound have been investigated for their potential in this domain.

Studies on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which share a structural resemblance to this compound, have demonstrated notable antifungal activity. nih.gov In vitro testing against the human pathogen Cryptococcus neoformans revealed that several derivatives exhibited minimum inhibitory concentration (MIC50) values comparable to the commercial antifungal drug butenafine. nih.gov Specifically, compounds with a bulky group in the para position of the benzyl (B1604629) fragment showed high activity. For instance, (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine was found to be highly active against the dermatophytes Trichophyton mentagrophytes and Trichophyton rubrum, with MIC50 values of 0.06 µg/mL and 0.125 µg/mL, respectively. nih.gov The stereochemistry at the benzylic carbon was also found to be crucial for potency, with the (S)-enantiomer being more active. nih.gov

Furthermore, research into other N-benzylamine derivatives has shown a broad spectrum of antimicrobial activities. For example, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against several bacterial strains, with some compounds showing good activity against Staphylococcus aureus and Escherichia coli. rsc.org The antimicrobial activity of benzylamino derivatives of bile acids has also been reported, with their efficacy being correlated to their hydrophobicity. nih.gov

It has also been noted that the absence of an allyl group in some N-aryl-N-benzylamines can enhance their antifungal activity, suggesting that the flexibility of the alkyl chain connecting the aromatic groups plays a key role. researchgate.net The synthesis of N-benzyl derivatives of the polyene macrolide antibiotic Tetramycin B has also resulted in compounds with high antifungal activity and lower toxicity compared to the parent antibiotic. researchgate.net

| Compound/Analogue Class | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | MIC50: 0.06 µg/mL | nih.gov |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton rubrum | MIC50: 0.125 µg/mL | nih.gov |

| Chiral benzyl amine type antifungals | Cryptococcus neoformans | Several derivatives had MIC50 values similar to butenafine. | nih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines | Staphylococcus aureus, Escherichia coli | Showed good antibacterial activities. | rsc.org |

| N-benzyl derivatives of Tetramycin B | Fungi | Possessed high antifungal activity. | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Analogues of this compound have demonstrated promising anti-inflammatory and immunomodulatory effects in various in vitro models.

A notable example is N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21), a structural analogue. JSH-21 was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner, with an IC50 value of 9.2 µM. nih.gov This inhibitory effect on NO production was attributed to the downregulation of inducible nitric oxide synthase (iNOS). The anti-inflammatory action of JSH-21 and its analogues was linked to the inhibition of the DNA binding and transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov

Similarly, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have been shown to possess anti-inflammatory and anti-oxidative properties. nih.gov Pretreatment of THP-1 cells with BMDA or DMMA inhibited the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The mechanism of action for these compounds involves the blockage of c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB inflammatory signaling pathways during LPS stimulation. nih.gov

| Compound/Analogue | Cell Line | Key Findings | Reference |

|---|---|---|---|

| N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) | RAW 264.7 macrophages | Inhibited LPS-induced nitric oxide (NO) production (IC50 = 9.2 µM). Inhibited NF-κB transcriptional activity. | nih.gov |

| N-benzyl-N-methyldecan-1-amine (BMDA) | THP-1 cells | Inhibited LPS-induced TNF-α and IL-1β production. Blocked JNK, p38 MAPK, and NF-κB signaling. | nih.gov |

| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | THP-1 cells | Inhibited LPS-induced TNF-α and IL-1β production. Blocked JNK, p38 MAPK, and NF-κB signaling. | nih.gov |

Receptor Binding and Functional Assays

Understanding the interaction of this compound analogues with specific molecular targets, such as receptors and ion channels, is crucial for elucidating their pharmacological profiles.

Interaction with G-Protein Coupled Receptors (e.g., 5-HT2A Receptor)

A significant body of research has focused on the interaction of N-benzyl phenethylamine (B48288) analogues, a class that includes this compound, with serotonin (B10506) receptors, particularly the 5-HT2A receptor. This receptor is a key target for psychedelic drugs and is involved in various physiological and pathological processes.

N-Benzyl substitution on phenethylamine agonists of the 5-HT2A receptor has been shown to significantly increase both binding affinity and functional activity at the receptor. acs.orgnih.govdrugbank.comresearchgate.net A study involving a series of 48 N-benzyl phenethylamine compounds with structural variations demonstrated that these compounds generally exhibit high affinity for the 5-HT2A receptor, with several having subnanomolar binding affinities. acs.orgnih.govdrugbank.com For example, one compound in the series (8b) displayed the highest affinity with a Ki value of 0.29 nM. acs.orgdrugbank.comresearchgate.net In functional assays, these compounds were found to be potent agonists, with one compound (1b) being the most potent at 0.074 nM. acs.orgdrugbank.comresearchgate.net

The selectivity of these compounds for the 5-HT2A receptor over the 5-HT2C receptor varied, with most showing low to moderate selectivity (1- to 40-fold) in binding assays. acs.orgnih.govdrugbank.com However, in functional assays, the selectivity for the 5-HT2A receptor was generally higher, with one compound (1b) being more than 400-fold selective. acs.orgdrugbank.comresearchgate.net These findings highlight the significant impact of the N-benzyl group on the pharmacological properties of phenethylamines at 5-HT2 receptors.

| Compound Class | Receptor | Key Findings | Reference |

|---|---|---|---|

| N-Benzyl Phenethylamines | 5-HT2A | High binding affinity (some subnanomolar). Potent agonists. | acs.orgnih.govdrugbank.comresearchgate.net |

| N-Benzyl Phenethylamines | 5-HT2A vs. 5-HT2C | Low to moderate selectivity in binding assays; higher selectivity in functional assays. | acs.orgnih.govdrugbank.com |

Ion Channel Modulation (e.g., hERG channel)

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. Inhibition of the hERG channel by various drugs can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing the interaction of new chemical entities with the hERG channel is a crucial aspect of drug development.

Currently, there is a lack of specific published data on the direct interaction of this compound or its close analogues with the hERG channel. However, the potential for interaction exists for many small molecule drugs that contain a nitrogen atom that can be protonated. nih.gov The inhibition of hERG channels is often concentration-dependent, voltage-dependent, and use-dependent. nih.gov Given the structural features of this compound and its analogues, future studies are warranted to investigate their potential for hERG channel modulation to fully characterize their safety and pharmacological profile.

Cellular and Subcellular Investigations

While specific studies on the cellular uptake and subcellular localization of this compound are limited, research on the metabolic deamination of benzylamine (B48309) offers relevant information. The metabolic deamination of benzylamine has been shown to occur in various tissues, including the brain, liver, kidney, and intestine. nih.gov This process is distributed across different cellular compartments, including mitochondria and microsomes. nih.gov Understanding the metabolic pathways of benzylamine derivatives is essential for predicting their in vivo behavior and potential for drug-drug interactions.

Furthermore, strategies to enhance the cellular uptake of therapeutic agents often involve modifications that increase their interaction with the cell membrane. For instance, the addition of guanidine (B92328) groups to molecules has been shown to significantly increase their cellular uptake efficiency. nih.gov Such modifications could potentially be applied to this compound analogues to modulate their cellular permeability and biological activity. Further research is needed to specifically characterize the cellular and subcellular disposition of this compound and its derivatives.

Cytotoxicity and Cell Viability Studies (e.g., MTT assay)

The evaluation of cytotoxicity is a fundamental step in characterizing the biological activity of novel chemical entities. For analogues of this compound, in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to quantify cellular metabolic activity as an indicator of cell viability. mdpi.comresearchgate.net Studies on structurally related N-benzyl alkanediamine analogues have provided insights into their cytotoxic potential against various cell lines.

Research into a series of N-methylated analogues of N,N'-Bis(benzyl)-alkanediamines, which share the core N-benzylamine feature, has determined their cytotoxic effects on the P388D1 murine leukemia cell line. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for these compounds. For instance, N¹,N⁴-Bis(benzyl)-N¹,N⁴-bis(methyl)-1,4-butanediamine demonstrated notable cytotoxicity with an IC50 value of 127 µM. nih.gov The cytotoxic effects of these compounds were found to be largely independent of the presence of inhibitors for polyamine oxidase (PAO) or ornithine decarboxylase (ODC), suggesting a mechanism of action distinct from interference with the polyamine metabolic pathway. nih.gov

Further studies on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have also demonstrated significant cytotoxic activity against several human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). nih.gov Specifically, the 5-bromo and 5-chloro substituted derivatives exhibited concentration-dependent cytotoxicity. nih.gov These findings indicate that modifications to both the benzyl ring and the alkanediamine linker can modulate the cytotoxic profile of this class of compounds. The results from these studies underscore the potential for developing N-benzyl ethanamine analogues as cytotoxic agents.

Table 1: Cytotoxicity of N-Benzyl Alkanediamine Analogues against P388D1 Cell Line

| Compound | IC50 (µM) |

|---|---|

| N¹,N⁴-Bis(benzyl)-N¹,N⁴-bis(methyl)-1,4-butanediamine | 127 ± 3 |

Data sourced from cytotoxicity studies on the P388D1 cell line. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., ERK, PAK1)

Intracellular signaling pathways are critical networks that regulate cellular processes such as proliferation, survival, and differentiation. The extracellular signal-regulated kinase (ERK) and p21-activated kinase 1 (PAK1) pathways are key components of these networks. The ERK signaling cascade is a central pathway that transmits signals from surface receptors to the nucleus, influencing a wide array of cellular functions. nih.gov PAK1, an effector of the Rho family GTPases Rac and Cdc42, also plays a significant role in regulating cell motility, survival, and proliferation, and can influence the ERK pathway. nih.govresearchgate.net

Currently, there is a lack of specific research data detailing the direct modulatory effects of this compound or its close analogues on the ERK or PAK1 signaling pathways. While the cytotoxicity of related compounds has been established, the underlying molecular mechanisms, including potential interactions with these specific kinase cascades, remain to be elucidated. Future investigations are warranted to explore whether the biological activities of this compound analogues are mediated through the modulation of ERK, PAK1, or other related signaling pathways. Such studies would provide a more comprehensive understanding of their pharmacological profiles and could reveal novel therapeutic targets.

Metabolic Stability and Metabolite Identification Studies (In Vitro)

In vitro metabolic stability assays are crucial in drug discovery for predicting the in vivo persistence of a compound. frontiersin.org These studies typically utilize liver subcellular fractions, such as microsomes, which are rich in drug-metabolizing enzymes. nih.gov The metabolic fate of this compound analogues can be inferred from studies on structurally similar N-benzylamine derivatives. These investigations reveal common metabolic pathways, including N-dealkylation and oxidation.

For example, the in vitro metabolism of N-benzyl-tert-butylamine in hamster hepatic microsomes yields benzaldehyde (B42025) and a corresponding nitrone as major products. nih.gov Similarly, studies with N-ethyldibenzylamine and tribenzylamine (B1683019) using rat liver microsomes demonstrated that N-debenzylation is a primary metabolic route, leading to the formation of the corresponding debenzylated amines. dergipark.org.tr In the case of N-benzyl-N-methylaniline, metabolism in rat liver microsomes resulted in N-dealkylation products and p-hydroxylated phenolic metabolites, but no N-oxide metabolites were detected. nih.gov

A detailed investigation into the metabolism of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), a phenethylamine analogue, in human hepatocytes revealed extensive metabolism. nih.gov The compound was transformed into numerous metabolites through pathways including N-debenzylation, hydroxylation, O-demethylation, and subsequent conjugation reactions. nih.gov This highlights the susceptibility of the N-benzyl group to enzymatic cleavage, a key determinant of the metabolic stability of this class of compounds.

Role of Cytochrome P450 (CYP) Enzymes in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. researchgate.net These enzymes catalyze a variety of oxidative reactions, including N-dealkylation and hydroxylation, which are relevant to the metabolism of this compound analogues.

The involvement of CYP enzymes in the metabolism of N-benzylamine derivatives is well-documented. The N-debenzylation of benzphetamine, a reaction analogous to the potential metabolism of this compound, is known to be mediated by CYP enzymes. nih.gov Detailed mechanistic studies on the CYP-catalyzed oxidation of N-benzyl-N-cyclopropylamine have identified a range of metabolites. nih.govresearchgate.net These include products of N-dealkylation (cyclopropylamine), C-hydroxylation, and subsequent cleavage, resulting in benzaldehyde and benzyl alcohol. nih.govresearchgate.net This indicates that the benzylic C-H bond is a target for CYP-mediated hydrogen abstraction, leading to a carbinolamine intermediate that breaks down to yield the dealkylated amine and benzaldehyde. nih.gov

Further studies on N-substituted dibenzylamines support a mechanism where CYP enzymes catalyze a one-electron transfer from the nitrogen atom, forming a radical cation that subsequently fragments to yield benzaldehydes and benzylamines. researchgate.net The specific CYP isoforms involved in the metabolism of 25B-NBF were identified as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, demonstrating the broad involvement of CYP enzymes in the biotransformation of N-benzyl ethanamine-type structures. nih.gov

Table 2: Identified Metabolites of N-Benzylamine Analogues from In Vitro CYP-Mediated Metabolism

| Parent Compound | In Vitro System | Major Metabolites | Metabolic Pathway |

|---|---|---|---|

| N-benzyl-N-cyclopropylamine | P450 Enzyme System | Cyclopropylamine, Benzaldehyde, Benzyl alcohol, Cyclopropanone hydrate | N-Dealkylation, C-Hydroxylation |

| N-benzyl-tert-butylamine | Hamster Liver Microsomes | Benzaldehyde, Nitrone | N-Dealkylation, N-Oxidation |

| N-benzyl-N-methylaniline | Rat Liver Microsomes | N-methylaniline, p-hydroxy-N-benzyl-N-methylaniline | N-Debenzylation, Aromatic Hydroxylation |

Data compiled from multiple in vitro metabolism studies. nih.govnih.govnih.govnih.gov

UDP-Glucuronosyltransferase (UGT) Enzymes in Metabolism

UDP-glucuronosyltransferases (UGTs) are key Phase II metabolic enzymes that catalyze the conjugation of glucuronic acid to a substrate. flinders.edu.aunih.gov This process, known as glucuronidation, increases the water solubility of compounds, facilitating their excretion. nih.gov UGTs typically act on molecules containing hydroxyl, carboxyl, or amine functional groups. nih.gov

While primary and secondary amines can be substrates for UGTs, the glucuronidation of nitrogen-containing compounds is highly dependent on the specific UGT isoform and the chemical structure of the substrate. The in vitro metabolism of 25B-NBF, an N-benzyl ethanamine analogue, demonstrated that after initial Phase I metabolism (e.g., hydroxylation), the resulting metabolites undergo glucuronidation. nih.gov Specifically, the UGT2B7 enzyme was identified as being involved in this conjugation process. nih.gov

Furthermore, studies on other nitrogen-containing xenobiotics, such as benzamidoxime (B57231), have shown that they can be directly conjugated by UGTs. In human hepatocytes, benzamidoxime is converted to benzamidoxime-O-glucuronide, with UGT1A9 being the most efficient enzyme in this reaction. nih.gov Although this compound itself lacks a hydroxyl group for direct glucuronidation, its metabolites generated by CYP enzymes (e.g., hydroxylated derivatives) would be potential substrates for UGT enzymes. This sequential metabolism by Phase I and Phase II enzymes represents a major pathway for the detoxification and elimination of such compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Benzylamine Analogues

Elucidation of Molecular Features Governing Biological Potency and Selectivity

The biological potency and selectivity of benzylamine (B48309) analogues are dictated by a variety of molecular features. The N-benzyl substitution on phenethylamine-based compounds, for instance, has been shown to significantly enhance binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.gov A systematic variation of substituents on both the phenethylamine (B48288) and the N-benzyl portions of the molecule reveals critical insights into the determinants of receptor interaction.

Key molecular features that govern the biological activity of these compounds include:

The nature of the N-benzyl substituent: The type of substituent on the benzyl (B1604629) ring can dramatically influence potency and selectivity. For example, in a series of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally exhibited the highest functional activity at the 5-HT2A receptor with good selectivity. nih.gov In contrast, N-(2-fluorobenzyl) substitutions tended to result in lower affinity and selectivity. nih.gov

Substituents on the phenethylamine ring: Modifications to the phenethylamine portion of the molecule also play a crucial role. For instance, exchanging a trifluoromethyl (CF3) group for a cyano (CN) group can lead to a significant increase in selectivity for the 5-HT2A receptor over the 5-HT2C receptor in certain N-benzyl phenethylamine analogues. nih.gov

| N-Benzyl Substituent | Effect on 5-HT2A Receptor Affinity/Potency | Effect on 5-HT2A vs. 5-HT2C Selectivity |

|---|---|---|

| 2-Hydroxybenzyl | Generally highest activity | Moderate to good selectivity |

| 2-Methoxybenzyl | Less active | Less selective |

| 2-Fluorobenzyl | Inferior affinity and efficacy | Lower selectivity |

| 2,3-Methylenedioxybenzyl | Generally less potent | Variable selectivity |

Analysis of Substituent Effects on Pharmacological Activity and Binding Affinity

The nature and position of substituents on the aromatic rings of benzylamine analogues have a profound impact on their pharmacological activity and binding affinity. Studies on the interaction of these compounds with various biological targets, such as monoamine oxidase B (MAO-B) and adenosine receptors, have provided valuable insights into these effects.

Key findings on the effects of substituents include:

Para- and Meta-Substitution: The position of a substituent on the benzylamine ring can significantly influence its interaction with enzymes like MAO-B. For para-substituted benzylamine analogues, an increase in the hydrophobicity of the substituent generally leads to an increase in binding affinity. nih.gov In contrast, for meta-substituted analogues, the binding affinity tends to decrease as the van der Waals volume of the substituent increases, with no clear correlation to hydrophobicity. nih.gov

Electronic Effects: The electronic properties of substituents can also play a role. For N,N-dimethylbenzylamine and α-methylbenzylamine analogues, an electronic substituent effect is observed in their binding to MAO-B, which is not seen with unsubstituted benzylamine. nih.gov This suggests that the orientation of the benzyl ring in the active site is influenced by these substitutions. nih.gov

Substituents on the Benzylamine Ring for Adenosine Receptor Affinity: In a series of 8-benzylaminoxanthines, the type and position of the substituent on the benzylamine ring were found to determine the affinity for A1 and A2A adenosine receptors. nih.gov For instance, certain substitutions can lead to compounds with a higher affinity for the A2A receptor over the A1 receptor, while others can result in dual A1/A2A receptor affinity. nih.gov

Halogenation: The introduction of halogen atoms can significantly modulate biological activity. In a study of novel benzylamine derivatives, compounds containing a 5-bromo substituent displayed the best activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com

The following table summarizes the effects of different substituents on the binding affinity of benzylamine analogues to MAO-B.

| Analogue Class | Substituent Position | Effect of Increasing Substituent Hydrophobicity | Effect of Increasing Substituent van der Waals Volume |

|---|---|---|---|

| Benzylamine | Para | Increases binding affinity | Small negative contribution to binding |

| Benzylamine | Meta | No correlation | Decreases binding affinity |

| N,N-dimethylbenzylamine | Para | - | Decreases binding affinity |

| α-methylbenzylamine | Para | - | Marginally increases binding affinity |

Stereochemical Requirements for Optimal Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological efficacy of benzylamine analogues. The specific spatial orientation of functional groups can significantly influence how a molecule interacts with its biological target, leading to differences in binding affinity, potency, and even the nature of the pharmacological response.

Key aspects of stereochemical requirements include:

Enantioselectivity in Receptor Binding: Many biological targets, such as receptors and enzymes, are chiral and therefore can differentiate between the enantiomers of a chiral drug molecule. For example, in a series of 8-amino-2,6-methano-3-benzazocines, binding to opioid receptors was found to be enantioselective, with the (2R,6R,11R)-configuration being preferred.

Stereoisomers and Enzyme Inhibition: The stereochemistry of α-methylbenzylamine analogues, which are competitive inhibitors of MAO-B, has been investigated. Interestingly, similar Ki values were determined for both the S and R stereoisomers, suggesting that for this particular interaction, the stereochemistry at the α-carbon may not be a major determinant of binding affinity. nih.gov

Impact on Antimalarial Activity: In a study of nature-inspired 3-Br-Acivicin isomers and their derivatives, stereochemistry was found to have a significant impact on their antimalarial activity. nih.gov While the effect on target binding to Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) was observed for only some subclasses of the compounds, all subclasses showed significant differences in antimalarial activity between stereoisomers. This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of the natural (5S, αS) isomers. nih.gov

The table below provides examples of how stereochemistry influences the biological activity of certain benzylamine-related compounds.

| Compound Class | Biological Target/Activity | Stereochemical Observation |

|---|---|---|

| α-methylbenzylamine analogues | MAO-B Inhibition | Similar Ki values for S and R stereoisomers. nih.gov |

| 8-amino-2,6-methano-3-benzazocines | Opioid Receptor Binding | Binding is enantioselective, favoring the (2R,6R,11R)-configuration. |

| 3-Br-Acivicin analogues | Antimalarial Activity | The (5S, αS) isomers show significantly greater potency, suggesting stereoselective uptake. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology